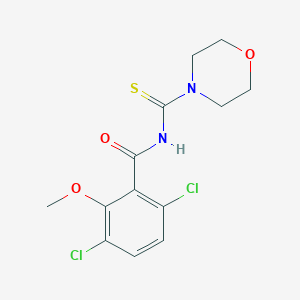
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By inhibiting gamma-secretase, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide reduces the production of beta-amyloid, which has been shown to be associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects. In addition to its role in inhibiting the production of beta-amyloid and inducing apoptosis in cancer cells, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have anti-inflammatory effects. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it is readily available and has been well-studied. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide to avoid toxicity.
Future Directions
There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of research is the development of more selective gamma-secretase inhibitors that have fewer side effects than 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. Another area of research is the study of the role of gamma-secretase in other diseases, such as cancer and inflammatory diseases. Additionally, researchers may explore the potential applications of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a gamma-secretase inhibitor that has been extensively studied for its potential applications in scientific research. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects, including the inhibition of beta-amyloid production, induction of apoptosis in cancer cells, and anti-inflammatory effects. While 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has many advantages for lab experiments, researchers must be careful to use appropriate concentrations to avoid toxicity. There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, including the development of more selective gamma-secretase inhibitors and the study of the role of gamma-secretase in other diseases.
Synthesis Methods
The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 3,6-dichloro-2-hydroxybenzamide with thioamide and morpholine. The resulting compound is then treated with methoxychlor and triethylamine to produce 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been well-established, and the compound is readily available for research purposes.
Scientific Research Applications
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3,6-dichloro-2-methoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-19-11-9(15)3-2-8(14)10(11)12(18)16-13(21)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXSWQHWXFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=S)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)

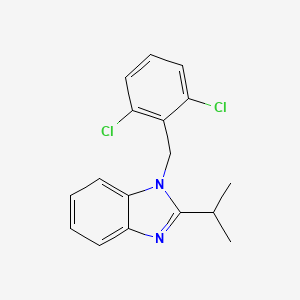
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)

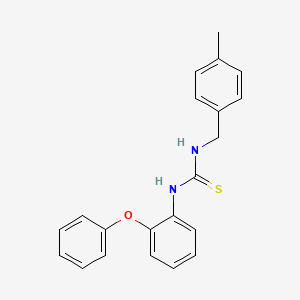
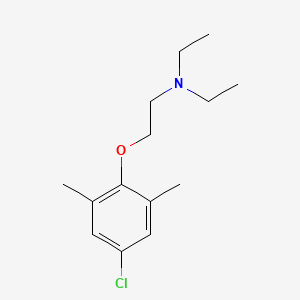
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
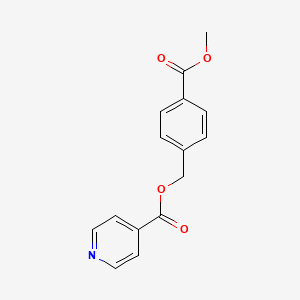

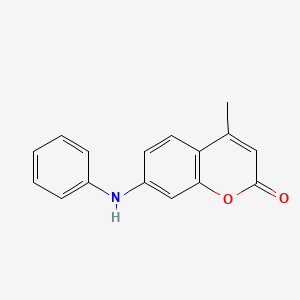
![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)